4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine
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Overview
Description
4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine is an organic compound with the molecular formula C14H17N3. This compound is characterized by the presence of two amino groups and a methyl group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process can be optimized using a continuous flow microreactor system to determine intrinsic reaction kinetics parameters . Triethylamine is often used as an acid-binding agent to avoid protonation of the raw material .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes can enhance efficiency and yield, making the production more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: This compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound is similar in structure but has an additional benzamide group.
4-Methyl-3-nitroaniline: This compound has a nitro group instead of an amino group.
4-Methylbenzene-1,3-diamine: This compound lacks the additional amino group on the benzene ring
Uniqueness
4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine is unique due to its specific arrangement of amino and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules .
Properties
CAS No. |
94213-35-1 |
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Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[(3-amino-2-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-10(3-2-4-13(9)16)7-11-5-6-12(15)8-14(11)17/h2-6,8H,7,15-17H2,1H3 |
InChI Key |
HDQZYCGWMNCSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
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